molecular formula C15H18N2O2S B4739348 2-({2-[2-(3-methylphenoxy)ethoxy]ethyl}thio)pyrimidine

2-({2-[2-(3-methylphenoxy)ethoxy]ethyl}thio)pyrimidine

Cat. No. B4739348
M. Wt: 290.4 g/mol
InChI Key: JWGRYBMUFKAOJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({2-[2-(3-methylphenoxy)ethoxy]ethyl}thio)pyrimidine, also known as MPTP, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in research. MPTP is a pyrimidine derivative that has been shown to have a variety of effects on biological systems, including its ability to act as an inhibitor of certain enzymes and receptors. In

Mechanism of Action

2-({2-[2-(3-methylphenoxy)ethoxy]ethyl}thio)pyrimidine's mechanism of action involves its ability to inhibit the activity of MAO-B and bind to the dopamine transporter. MAO-B is responsible for the breakdown of dopamine in the brain, and its inhibition leads to an increase in dopamine levels. The binding of 2-({2-[2-(3-methylphenoxy)ethoxy]ethyl}thio)pyrimidine to the dopamine transporter results in the accumulation of dopamine in the synaptic cleft, leading to increased neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-({2-[2-(3-methylphenoxy)ethoxy]ethyl}thio)pyrimidine are primarily related to its ability to increase dopamine levels in the brain. This increase in dopamine can lead to a variety of effects, including increased motor activity, euphoria, and hallucinations. In addition, 2-({2-[2-(3-methylphenoxy)ethoxy]ethyl}thio)pyrimidine has been shown to have neurotoxic effects, leading to the death of dopaminergic neurons in the substantia nigra region of the brain. This neurotoxicity is thought to be related to the formation of a metabolite of 2-({2-[2-(3-methylphenoxy)ethoxy]ethyl}thio)pyrimidine, known as MPP+, which is toxic to neurons.

Advantages and Limitations for Lab Experiments

2-({2-[2-(3-methylphenoxy)ethoxy]ethyl}thio)pyrimidine has several advantages for use in lab experiments, including its ability to selectively inhibit MAO-B and bind to the dopamine transporter. These properties make it a useful tool for studying the role of dopamine in the brain and its involvement in various neurological disorders. However, 2-({2-[2-(3-methylphenoxy)ethoxy]ethyl}thio)pyrimidine also has limitations, including its neurotoxicity and potential for off-target effects. Careful consideration must be taken when using 2-({2-[2-(3-methylphenoxy)ethoxy]ethyl}thio)pyrimidine in lab experiments to ensure that its effects are specific and not confounded by other factors.

Future Directions

There are several future directions for research involving 2-({2-[2-(3-methylphenoxy)ethoxy]ethyl}thio)pyrimidine. One area of interest is the development of new compounds that can selectively inhibit MAO-B without leading to neurotoxicity. Another area of interest is the use of 2-({2-[2-(3-methylphenoxy)ethoxy]ethyl}thio)pyrimidine in the study of other neurological disorders, such as Alzheimer's disease and Huntington's disease. Finally, the development of new imaging techniques that can visualize the effects of 2-({2-[2-(3-methylphenoxy)ethoxy]ethyl}thio)pyrimidine on the brain could lead to a better understanding of its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, 2-({2-[2-(3-methylphenoxy)ethoxy]ethyl}thio)pyrimidine is a chemical compound that has significant potential for use in scientific research. Its ability to selectively inhibit MAO-B and bind to the dopamine transporter make it a useful tool for studying the role of dopamine in the brain and its involvement in neurological disorders. However, care must be taken when using 2-({2-[2-(3-methylphenoxy)ethoxy]ethyl}thio)pyrimidine in lab experiments to ensure that its effects are specific and not confounded by other factors. Future research involving 2-({2-[2-(3-methylphenoxy)ethoxy]ethyl}thio)pyrimidine could lead to the development of new therapies for neurological disorders and a better understanding of the role of dopamine in the brain.

Scientific Research Applications

2-({2-[2-(3-methylphenoxy)ethoxy]ethyl}thio)pyrimidine has been used in a variety of scientific research applications, including studies on enzyme inhibition and receptor binding. 2-({2-[2-(3-methylphenoxy)ethoxy]ethyl}thio)pyrimidine has been shown to inhibit the activity of the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine in the brain. This inhibition leads to an increase in dopamine levels, which has been linked to the development of Parkinson's disease. 2-({2-[2-(3-methylphenoxy)ethoxy]ethyl}thio)pyrimidine has also been shown to bind to the dopamine transporter, which is involved in the uptake of dopamine into neurons. This binding can result in the accumulation of dopamine in the synaptic cleft, leading to increased neurotransmission.

properties

IUPAC Name

2-[2-[2-(3-methylphenoxy)ethoxy]ethylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-13-4-2-5-14(12-13)19-9-8-18-10-11-20-15-16-6-3-7-17-15/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGRYBMUFKAOJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCOCCSC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-[2-(3-Methylphenoxy)ethoxy]ethylsulfanyl]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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